Desthiobiotin-Tyramide belongs to the class of biotin derivatives and can be classified under organosilicon compounds. It is synthesized from desthiobiotin, which is a biotin analog lacking the sulfur atom in its thiophene ring structure. This modification allows desthiobiotin to maintain its affinity for streptavidin while facilitating the conjugation with tyramide.
The synthesis of Desthiobiotin-Tyramide typically involves a two-step process:
The coupling reaction may involve activating agents such as carbodiimides or N-hydroxysuccinimide to enhance the efficiency of bond formation between desthiobiotin and tyramide. The final product can be purified using chromatographic techniques to ensure high purity suitable for biological applications.
The molecular structure of Desthiobiotin-Tyramide consists of a desthiobiotin moiety linked to a tyramide group. The chemical formula can be represented as C_{14}H_{18}N_{2}O_{3}S. The structure features:
The molecular weight of Desthiobiotin-Tyramide is approximately 286.36 g/mol. Its structural characteristics enable strong binding interactions with streptavidin, which is pivotal for its applications in research.
Desthiobiotin-Tyramide participates in several key reactions:
The binding affinity of Desthiobiotin-Tyramide for streptavidin is extremely high (Kd ~ 10^{-15} M), making it an effective tool for enhancing detection sensitivity in assays.
The mechanism of action involves several steps:
The amplification process can increase signal intensity significantly, allowing for the detection of low-abundance proteins or nucleic acids in complex biological samples.
Relevant data indicates that proper storage conditions can enhance its shelf life and maintain its reactivity for extended periods.
Desthiobiotin-Tyramide has several scientific uses:
Desthiobiotin-tyramide (DBT) is a critical reagent in proximity-dependent labeling technologies, leveraging peroxidase enzymes like APEX2 for spatially restricted biotinylation. Structurally, DBT combines a desthiobiotin moiety with tyramide. The desthiobiotin exhibits reversible streptavidin binding due to its imidazolinone ring, enabling competitive displacement by biotin during purification [1]. This property significantly reduces streptavidin-related background noise in mass spectrometry (MS) analyses [5].
Enzymatic activation occurs when peroxidase catalysts (e.g., APEX2) react with hydrogen peroxide (H₂O₂), generating a highly oxidized intermediate (Compound I). This intermediate oxidizes DBT to a tyramidyl radical via single-electron transfer [6]. The radical has an estimated lifetime of <1 ms and covalently bonds with electron-rich amino acids—primarily tyrosine, but also tryptophan, histidine, and cysteine residues—on proximal proteins [6] [7]. The reaction kinetics are rapid, with labeling achievable within 1 minute of H₂O₂ exposure, making it suitable for capturing transient cellular interactions [7].
Table 1: Key Chemical Properties of Desthiobiotin-Tyramide
Property | Description | Functional Impact |
---|---|---|
Desthiobiotin moiety | Imidazolinone ring (lacks thiophene ring of biotin) | Reversible streptavidin binding; gentle elution with biotin buffers |
Tyramide linker | Phenolic group oxidizable to phenoxyl radical | Forms covalent adducts with Tyr/Trp/His residues |
Reaction kinetics | Radical lifetime <1 ms | Restricts labeling radius to ~20 nm; minimizes diffusion artifacts |
Solubility | Polar structure compatible with aqueous buffers | Permeabilization not required for intracellular labeling |
DBT’s labeling radius is constrained to ~20 nm from the peroxidase enzyme, as demonstrated by quantitative proteomic mapping of mitochondrial matrices and synaptic clefts [1] [5]. This high spatial resolution arises from the tyramidyl radical’s short diffusion distance before reacting with water or amino acid side chains [6] [7]. Consequently, DBT excels in labeling confined subcellular compartments such as:
In larger or open cellular regions (e.g., cytosolic membrane faces), conventional biotin-based methods exhibit higher false-positive rates due to non-specific labeling. DBT’s spatial precision, combined with direct biotinylation-site identification via advanced MS techniques, improves true-positive identification by >30% compared to ratiometric approaches [5] [8]. Recent super-resolution methods have further enhanced this by enabling systematic mapping of biotinylation sites, reducing reliance on negative controls for organelle proteomics [8].
Table 2: Spatial Resolution of DBT Across Subcellular Contexts
Subcellular Context | Labeling Efficiency (TPR*) | Major Artifacts | Optimization Strategy |
---|---|---|---|
Mitochondrial matrix | 88.2% | Low abundance membrane proteins | Acidic organo-aqueous elution for site-ID MS |
Synaptic clefts | >80% | Neuronal endocytosis contaminants | Streptavidin background depletion |
Processing bodies (PBs) | 74.5% | RNA-binding protein aggregates | Subcellular fractionation pre-enrichment |
Cytosolic membrane faces | <60% | Secondary interactions with biotinylated proteins | Site-specific MS with 89% enrichment efficiency |
*True Positive Rate relative to curated organelle databases (e.g., MitoCarta 3.0) [5] [8]
APEX2 and TurboID represent distinct enzymatic strategies for proximity labeling. Their performance with DBT hinges on catalytic mechanisms, temporal resolution, and compatibility with biological systems:
APEX2-DBT System:APEX2, an engineered ascorbate peroxidase, requires H₂O₂ to activate DBT. It achieves ultrafast labeling (<1 min) but introduces oxidative stress, potentially perturbing redox-sensitive pathways [6] [7]. APEX2’s small size (28 kDa) facilitates fusion tagging without disrupting target protein localization. DBT enhances its utility by enabling gentle streptavidin purification—critical for preserving protein complexes during MS sample prep [1] [5].
TurboID-DBT System:TurboID is a biotin ligase engineered for rapid catalysis, utilizing ATP to activate biotin (or DBT) before covalent attachment to lysine residues. While TurboID with DBT functions without cytotoxic H₂O₂, its labeling kinetics (~10 min) are slower than APEX2 [3] [7]. DBT’s reversible binding mitigates TurboID’s tendency for high background biotinylation, improving signal-to-noise ratios in pulldown assays [3] [8]. However, TurboID’s larger size (35 kDa) may sterically hinder certain fusion constructs.
Table 3: Enzymatic Systems Using Desthiobiotin-Tyramide
Parameter | APEX2-DBT | TurboID-DBT |
---|---|---|
Catalytic trigger | H₂O₂ (1-2 mM) | Endogenous ATP |
Primary targets | Tyr/Trp/His residues | Lysine residues |
Labeling time | 0.5–1 min | 5–10 min |
Toxicity concerns | Oxidative stress from H₂O₂ | ATP depletion |
Background noise | Low (controlled by quenching) | Moderate (reduced by DBT’s reversibility) |
Ideal applications | Organelles sensitive to ATP perturbation | Long-term labeling in H₂O₂-sensitive contexts |
DBT’s compatibility with both systems addresses key limitations: In APEX2, it replaces biotin-phenol to enable milder elution. In TurboID, it serves as an alternative substrate to reduce irreversible background biotinylation [3] [8]. For dynamic processes like primary cilium signaling, TurboID-DBT offers superior temporal resolution without H₂O₂ toxicity [3], whereas APEX2-DBT excels in electron microscopy-compatible high-precision mapping [7].
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